![molecular formula C14H15NO3S B5660043 N-(2-furylmethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5660043.png)
N-(2-furylmethyl)-2-methoxy-4-(methylthio)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(2-furylmethyl)-2-methoxy-4-(methylthio)benzamide, involves various chemical methodologies. While specific synthesis details for this compound were not directly found, related benzamide compounds have been synthesized through methods involving condensation reactions, cyclization, and the use of different reagents to introduce various functional groups. These processes underscore the versatility and complexity of synthesizing benzamide derivatives (Demir et al., 2015; Sakaguchi et al., 1992).
Molecular Structure Analysis
Molecular structure analysis involves the determination of the spatial arrangement of atoms within a molecule. For benzamide derivatives, techniques such as X-ray diffraction and density functional theory (DFT) calculations have been utilized to elucidate their molecular geometries. These studies reveal the conformational preferences of the molecules and how these influence their physical and chemical properties. The detailed structural analysis provides insights into the bonding patterns and electronic distributions within the molecules, which are crucial for understanding their reactivity and interactions with other molecules (Demir et al., 2015).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13-8-11(19-2)5-6-12(13)14(16)15-9-10-4-3-7-18-10/h3-8H,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOVYJNIHSQOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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